

Application Notes and Protocols: Lipoamide-PEG3-Mal Modified Nanoparticles

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Compound of Interest

Compound Name: *Lipoamide-PEG3-Mal*

Cat. No.: *B608585*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide-PEG3-Maleimide (Lipoamide-PEG3-Mal) is a heterobifunctional linker that plays a crucial role in the surface modification of nanoparticles for a wide range of biomedical applications. This linker is comprised of three key components: a lipoamide group for stable anchoring to nanoparticle surfaces, a polyethylene glycol (PEG) spacer to enhance biocompatibility and solubility, and a maleimide group for covalent conjugation of thiol-containing biomolecules.^[1] This combination of features makes **Lipoamide-PEG3-Mal** an invaluable tool for developing sophisticated nanoparticle-based systems for targeted drug delivery, advanced diagnostics, and innovative imaging modalities.

These application notes provide a comprehensive overview of the downstream applications of **Lipoamide-PEG3-Mal** modified nanoparticles. Detailed protocols for key experiments are provided to guide researchers in the effective use of this technology.

Key Applications

Lipoamide-PEG3-Mal modified nanoparticles are instrumental in several cutting-edge research and development areas:

- **Targeted Drug Delivery:** The maleimide group allows for the specific attachment of targeting ligands such as antibodies, peptides, or aptamers, enabling the nanoparticles to selectively

bind to and deliver therapeutic payloads to diseased cells or tissues, thereby minimizing off-target effects.[2][3][4]

- Bioconjugation and Vaccine Development: The ability to covalently link proteins and peptides to nanoparticles is fundamental in creating nanoparticle-based vaccines and other immunotherapies.[5] This conjugation can enhance the immunogenicity of antigens and facilitate their delivery to immune cells.
- Advanced In Vivo and In Vitro Imaging: By conjugating fluorescent dyes or other imaging agents, these nanoparticles can be used as probes for cellular and molecular imaging, allowing for the visualization of biological processes with high sensitivity and specificity.
- Diagnostic Nanosystems: The functionalized nanoparticles can be integrated into diagnostic platforms, such as biosensors and lateral flow assays, for the detection of biomarkers associated with various diseases.

Data Summary

The following table summarizes key quantitative data related to the characteristics and performance of **Lipoamide-PEG3-Mal** modified nanoparticles from various studies.

Nanoparticle Type	Size (nm)	Application	Targeting Ligand	Conjugation Efficiency (%)	Reference
Gold Nanoparticles	5 - 100	Immunoassays, Drug Delivery	Thiol-modified oligonucleotides, antibodies, peptides	High (not specified)	
Gold Nanoparticles	~13	Cancer Cell Targeting	K7C peptide	Not specified	
Lyotropic Liquid Crystalline Nanoparticles	100 - 250	Targeted Drug Delivery	anti-EGFR Fab'	High	
PLGA Nanoparticles	Not specified	Targeted Drug Delivery	cRGDfK peptide, 11A4 nanobody	cRGDfK: 84 ± 4, 11A4: 58 ± 12	
Gold Nanoparticles	Not specified	Tumor Targeting	isoDGR peptide	Not specified	

Experimental Protocols

Protocol 1: General One-Step Conjugation of Thiolated Biomolecules to Lipoamide-PEG3-Mal Modified Gold Nanoparticles

This protocol outlines a general method for the covalent attachment of thiol-containing molecules (e.g., peptides, antibodies) to **Lipoamide-PEG3-Mal** functionalized gold nanoparticles.

Materials:

- **Lipoamide-PEG3-Mal** modified gold nanoparticles (AuNPs)

- Thiol-containing biomolecule (e.g., peptide, antibody fragment)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
- Quenching Solution: 10 mM Cysteine or N-acetyl cysteine in PBS
- Microcentrifuge tubes
- Spin column with appropriate molecular weight cutoff (MWCO)

Procedure:

- Reagent Preparation: Allow all reagents to equilibrate to room temperature. Reconstitute lyophilized nanoparticles and biomolecules in the reaction buffer to the desired concentrations.
- Conjugation Reaction:
 - In a microcentrifuge tube, mix the **Lipoamide-PEG3-Mal** modified AuNPs with the thiol-containing biomolecule at a desired molar ratio (e.g., 1:10 nanoparticle to biomolecule).
 - The total reaction volume should be kept minimal to ensure efficient conjugation.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Quenching:
 - Add the quenching solution to the reaction mixture to a final concentration of 1 mM to react with any unreacted maleimide groups.
 - Incubate for an additional 15-30 minutes at room temperature.
- Purification:
 - Purify the conjugated nanoparticles from excess biomolecules and quenching reagent using a spin column.
 - Centrifuge the mixture according to the manufacturer's instructions.

- Discard the flow-through and resuspend the nanoparticle pellet in a suitable storage buffer (e.g., PBS with 0.05% BSA).
- Characterization:
 - Characterize the resulting bioconjugate for size, stability, and conjugation efficiency using techniques such as Dynamic Light Scattering (DLS), UV-Vis Spectroscopy, and gel electrophoresis (SDS-PAGE).

Protocol 2: Preparation of Lipoamide-PEG3-Mal Modified Gold Nanoparticles

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with **Lipoamide-PEG3-Mal**.

Materials:

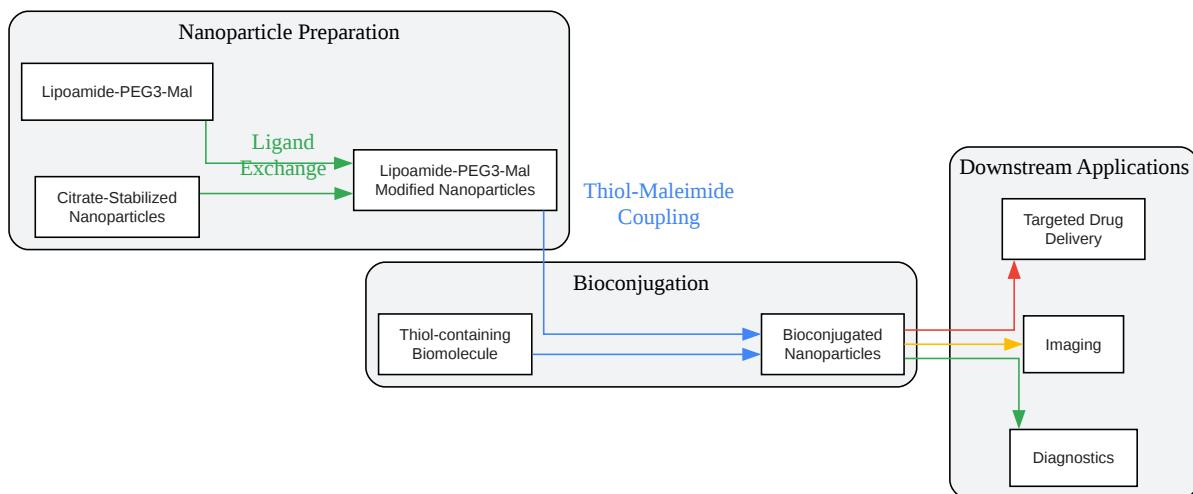
- Citrate-stabilized gold nanoparticles (AuNPs)
- **Lipoamide-PEG3-Mal**
- Reaction Buffer: Deionized water or a low molarity buffer (e.g., 2 mM sodium phosphate, pH 7.4)
- Centrifuge

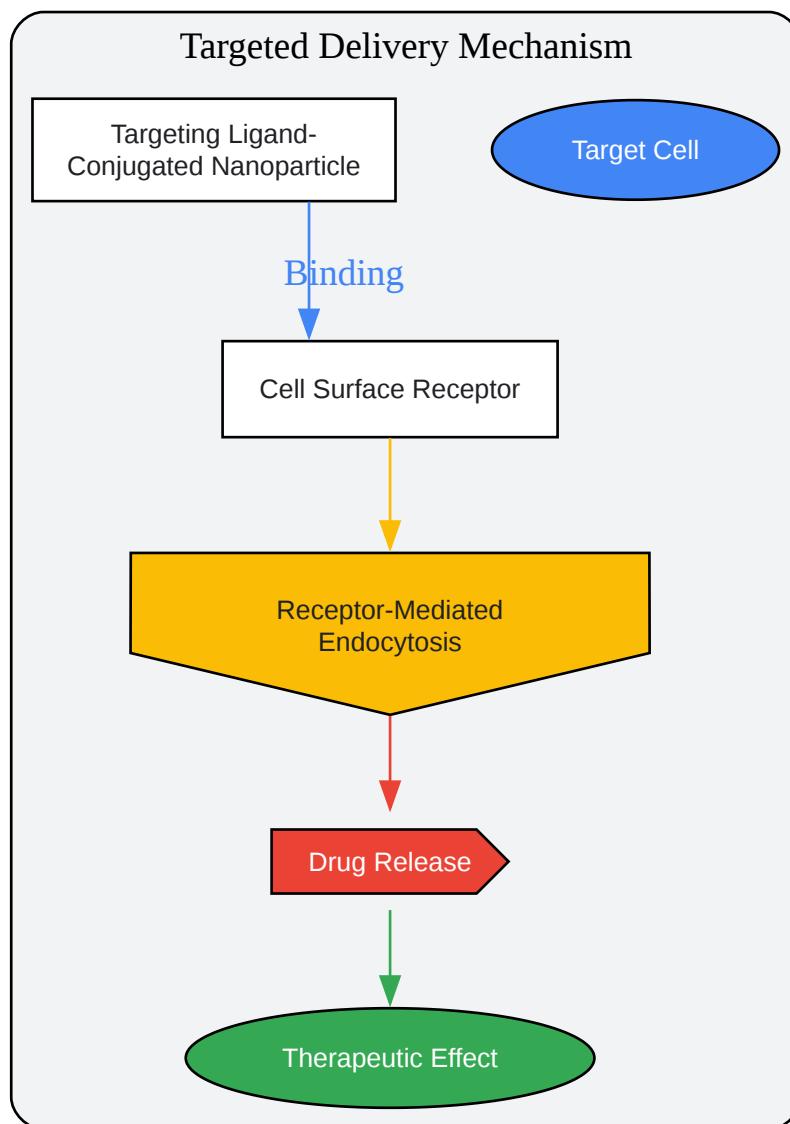
Procedure:

- Ligand Exchange Reaction:
 - To a solution of citrate-stabilized AuNPs, add a solution of **Lipoamide-PEG3-Mal**. The amount of linker to add should be calculated to achieve the desired surface density. An excess of the linker is typically used.
 - Allow the mixture to react for several hours (e.g., 4-12 hours) at room temperature with gentle stirring. This allows for the displacement of citrate ions from the gold surface by the lipoamide groups.

- Purification:
 - Centrifuge the nanoparticle solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
 - Carefully remove the supernatant containing the excess, unbound linker.
 - Resuspend the nanoparticle pellet in the desired reaction buffer for subsequent conjugation steps.
 - Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of the unbound linker.
- Characterization:
 - Confirm the successful surface modification by analyzing the nanoparticles using UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak) and DLS (to check for changes in hydrodynamic diameter and stability).

Visualizations





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